1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWYTKIUHCPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and can be purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), ethanol, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including analgesic and antihypoxic effects.
Medicine: Research has explored its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist, suggesting possible applications in the treatment of neurological disorders.
Industry: Its unique structure allows for innovative applications in materials science and the development of new functional materials.
Mechanism of Action
The mechanism of action of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting anxiolytic or antiepileptic effects . The compound’s interaction with histamine-N-methyl transferase and benzodiazepine receptors further contributes to its pharmacological profile.
Comparison with Similar Compounds
Key Observations :
- Diphenylmethyl vs.
- Heterocyclic Modifications : Derivatives with oxadiazole, triazole, or thiazole moieties at position 3 (e.g., compound 21 in ) exhibit dual antioxidant and antimicrobial activities due to additional hydrogen-bonding and π-π interactions .
Functional Comparison
Antioxidant Activity
- DPPH Radical Scavenging: Compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one) showed 1.35× higher activity than ascorbic acid (IC₅₀ = 18.2 µM vs. 24.7 µM) . The free carboxylic acid group in compound 6 (1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) contributed to a reducing power optical density of 1.675, outperforming ascorbic acid (1.0) .
- Mechanistic Insights: Hydroxyl and amino groups enhance radical scavenging via H-donation, while electron-withdrawing groups (e.g., Cl) stabilize radical intermediates .
Antimicrobial Activity
- Gram-Positive Bacteria :
- Compound 14 (1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide) inhibited Staphylococcus aureus at MIC = 4 µg/mL, comparable to vancomycin .
- Thiazole-containing analogs (e.g., 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine derivatives) exhibited 2–16× higher activity than oxytetracycline against Bacillus cereus .
Anticancer Potential
- Derivatives with heterocyclic substituents (e.g., benzimidazole) demonstrated cytotoxicity against colorectal cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction .
Physicochemical and Pharmacokinetic Properties
| Property | 1-(Diphenylmethyl) Analogue | 1-(5-Chloro-2-hydroxyphenyl) Analogues | 1-(3,5-Dichloro-2-hydroxyphenyl) Analogues |
|---|---|---|---|
| LogP | ~3.5 (predicted) | ~2.1–2.8 | ~2.9–3.4 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.5–1.2 | 0.2–0.7 |
| Metabolic Stability | High (steric hindrance) | Moderate (CYP450 oxidation of Cl) | Low (rapid dehalogenation) |
Biological Activity
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxylic acid functional group and two phenyl substituents. This structure contributes to its biological activity by influencing its interaction with various biological targets.
Target Enzymes and Pathways
The compound primarily targets:
- Beta-lactamase enzymes in Escherichia coli, which are critical for antibiotic resistance.
- It is involved in the fatty acid elongation cycle of the FAS-II pathway, which is essential for lipid biosynthesis.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- GABA-receptor antagonist activity, potentially influencing neurotransmission.
- Inhibition of histamine-N-methyl transferase , which may affect histamine metabolism.
- Antagonism at benzodiazepine receptors , suggesting anxiolytic or sedative properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For instance, in vitro tests on A549 lung adenocarcinoma cells showed that specific derivatives reduced cell viability significantly compared to controls.
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| 1 | A549 | 64 | 15 |
| 2 | A549 | 61 | 12 |
| 3 | A549 | 66 | 10 |
These results indicate a structure-dependent relationship where modifications to the phenyl groups enhance cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against multidrug-resistant strains. In vitro assays demonstrated effectiveness against:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 8 µg/mL |
| 2 | K. pneumoniae | 16 µg/mL |
| 3 | P. aeruginosa | 32 µg/mL |
These findings suggest that modifications to the carboxylic acid moiety can significantly enhance antimicrobial properties.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, certain derivatives have been evaluated for their anti-inflammatory potential. In vitro studies indicated that these compounds inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of several derivatives of this compound using MTT assays on various cancer cell lines. Results indicated that compounds with halogen substitutions showed enhanced potency against A549 cells while exhibiting minimal cytotoxicity to normal cells.
- Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The study found that specific derivatives were effective at low concentrations, suggesting their potential as novel therapeutic agents in combating resistant infections.
Q & A
Q. What are the standard synthetic routes for 1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid?
The synthesis typically involves cyclization reactions between diphenylmethylamine derivatives and activated carbonyl precursors. For example, analogous compounds like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via condensation of 4-chlorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl catalyst, 80–100°C) . For the diphenylmethyl variant, substituting the chlorophenyl group with diphenylmethylamine and optimizing reaction time (12–24 hours) may yield the target compound. Purification often involves recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed post-synthesis?
Characterization relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry . For example, in analogous pyrrolidinone derivatives, the carbonyl group (C=O) of the pyrrolidine ring appears at ~170 ppm in ¹³C NMR, while the carboxylic acid proton resonates at δ 12–13 ppm in ¹H NMR . Elemental analysis (C, H, N) should align with the molecular formula C₁₉H₁₇NO₃.
Q. What in vitro assays are suitable for initial biological activity screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, given the compound’s structural similarity to bioactive pyrrolidinones .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Reaction solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions.
- Purification : Use preparative HPLC for high-purity batches (>98%) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH, serum content, or incubation time. Standardize protocols (e.g., 24-hour incubation in RPMI-1640 medium ).
- Structural analogs : Substituent effects (e.g., electron-withdrawing groups like Cl or F on phenyl rings enhance bioactivity vs. diphenylmethyl’s steric bulk) .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.
Q. What computational methods support SAR studies for this compound?
- Molecular docking : Predict binding affinity to targets (e.g., COX-2, EGFR) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to correlate reactivity with substituents .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP ~2.5 for optimal membrane permeability) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Vehicle optimization : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug design : Esterify the carboxylic acid to improve bioavailability .
Q. What advanced models validate anticancer efficacy beyond 2D cell cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
